MMP-2 Inhibitor II

Descripción general

Descripción

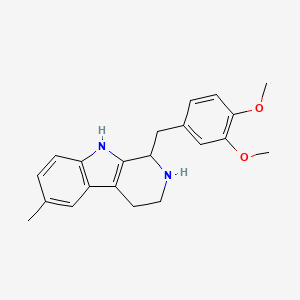

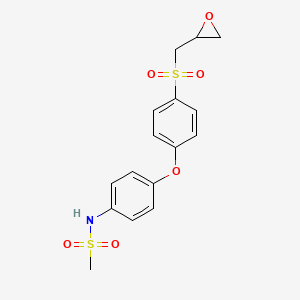

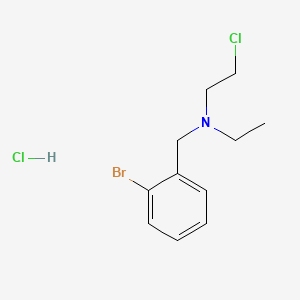

MMP-2 Inhibitor II is an oxirane p-sulfonamido analog of SB-3CT . It is an irreversible, potent, and selective MMP-2 inhibitor . It inhibits MMP-2, MMP-1, and MMP-7 with Ki values of 2.4 μM, 45 μM, and 379 μM, respectively . It does not inhibit MMP-3, -7, or -9 .

Synthesis Analysis

The synthesis of MMP-2 inhibitors involves several computational strategies . A study by Alessandra Ammazzalorso et al. discussed the synthesis of non-zinc-binding MMP-2 inhibitors . They synthesized simplified analogues of previously-identified hits and tested them in enzyme inhibition assays .

Molecular Structure Analysis

The protein structure of MMP-2 is crucial for formulating effective structure-based drug design (SBDD) of selective MMP-2 inhibitors . Several crystal structures of MMP-2 have been analyzed with different statistical parameters .

Chemical Reactions Analysis

MMP-2 Inhibitor II is a selective MMP-2 inhibitor . The kinetic parameters for MMP inhibition are 2.4 μM (MMP-2), 45 μM (MMP-1), and 379 μM (MMP-7), respectively .

Physical And Chemical Properties Analysis

MMP-2 Inhibitor II is a solid substance . It has a molecular weight of 383.44 . It is soluble in DMSO up to 200 mg/mL .

Aplicaciones Científicas De Investigación

Here is a comprehensive analysis of the scientific research applications of “MMP-2 Inhibitor II”, focusing on unique applications:

Cancer Treatment

MMP-2 Inhibitor II has been reported to inhibit Lewis lung carcinoma-induced lung colonization in a murine model. It is a potent inhibitor of type IV collagenases, MMP-2 and MMP-9, which are validated as anticancer drug targets in aggressive tumors .

Hypoxia-Inducible Factor (HIF) Activation

This inhibitor has also been shown to potently induce and rapidly activate HIF, which is a transcription factor involved in the body’s response to hypoxia or low oxygen levels .

Neurological Disorders

Special inhibitors for MMP-2 have been developed that are water-soluble and can cross the blood–brain barrier, potentially offering therapeutic benefits for various neurological disorders .

Osteosarcoma (OS) and Rhabdomyosarcoma (RMS)

Studies have examined the effects of inhibitors on MMP-2 expression in OS and RMS, showing that inhibitors can cause downregulation of MMP-2 secretion in these cancer types .

Metastasis Inhibition

Extracts from various parts of plants like Annona muricata have shown significant dose-dependent inhibition of MMP-2 in highly metastatic fibrosarcoma cell lines, suggesting a role for natural inhibitors in metastasis prevention .

Mecanismo De Acción

Target of Action

MMP-2 Inhibitor II is an irreversible, potent, and selective inhibitor of Matrix Metalloproteinase-2 (MMP-2) . MMP-2 is a member of the matrix metalloproteinases (MMPs) family, which are zinc-dependent extracellular matrix (ECM) remodeling endopeptidases . MMP-2 plays a pivotal role in the degradation of the extracellular matrix, facilitating tumor invasion and metastasis .

Mode of Action

MMP-2 Inhibitor II mimics the peptide structure of natural MMP substrates and binds to matrix metalloproteinases, thereby preventing the degradation of the basement membrane by these proteases . This antiprotease action prevents the migration of endothelial cells needed to form new blood vessels .

Biochemical Pathways

MMP-2 Inhibitor II affects the pathways involved in the degradation of the extracellular matrix (ECM). MMP-2 has the capacity to degrade almost every component of the ECM . The degradation of the ECM is of great importance, as it is related to embryonic development and angiogenesis . When the expression of MMPs is altered, it can generate the abnormal degradation of the ECM .

Pharmacokinetics

The kinetic parameters for MMP inhibition by MMP-2 Inhibitor II are 2.4 μM (MMP-2), 45 μM (MMP-1), and 379 μM (MMP-7), respectively . The most recent generation of MMP inhibitors, including MMP-2 Inhibitor II, have desirable selectivities and improved pharmacokinetics, resulting in improved toxicity profiles .

Result of Action

In bovine retinal endothelial cells, MMP-2 Inhibitor II reduced glucose-induced increases in the gelatinolytic activity of MMP-2 and mRNA levels of MMP-2 and MT1-MMP . MMP-2 Inhibitor II also inhibited glucose-induced alterations in TIMP-2 and MT1-MMP gene expressions .

Action Environment

The action of MMP-2 Inhibitor II can be influenced by various environmental factors. For instance, the balance between pro- and anti-angiogenic factors can mediate the angiogenic response . Moreover, the expression of MMPs is increased in various pathological conditions like inflammatory conditions, metabolic bone disease, to cancer invasion, metastasis, and angiogenesis . Therefore, the efficacy and stability of MMP-2 Inhibitor II can be influenced by these factors.

Safety and Hazards

Direcciones Futuras

The development of selective MMP inhibitors has included unique modes of action for inhibiting MMPs implicated in angiogenesis (MMP-2, MMP-9, and MT1-MMP) . MMP-2 Inhibitor II has been used to examine the role of MMP-2 in rheumatoid synovial fibroblast survival, inflammation, and cartilage degradation . The use of MMP inhibitors in combination with immunotherapy can improve the efficacy of immunotherapy in HER2-positive or triple-negative breast cancer .

Propiedades

IUPAC Name |

N-[4-[4-(oxiran-2-ylmethylsulfonyl)phenoxy]phenyl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO6S2/c1-24(18,19)17-12-2-4-13(5-3-12)23-14-6-8-16(9-7-14)25(20,21)11-15-10-22-15/h2-9,15,17H,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADEXXMLIERNFQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)CC3CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

MMP-2 Inhibitor II | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[3-(4-Benzylpiperidin-1-yl)prop-1-ynyl]-1,3-dihydrobenzimidazol-2-one](/img/structure/B1662325.png)

![N-cycloheptyl-6-[[[(2R)-oxolan-2-yl]methylamino]methyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B1662338.png)

![[(4E,6Z,10Z)-13,14,17-Trimethoxy-4,8,10,12,16-pentamethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B1662343.png)